molecular formula C10H10N4O2 B5830552 [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid

[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No. B5830552
M. Wt: 218.21 g/mol
InChI Key: GVUOUOUMJRHBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTAA is a tetrazole-based compound that contains a carboxylic acid group and a methylphenyl group.

Mechanism of Action

[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to reduce the production of inflammatory mediators, such as prostaglandins, in vitro and in vivo. [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to be non-toxic to normal cells.

Advantages and Limitations for Lab Experiments

[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has some limitations, such as its limited availability and high cost.

Future Directions

There are several future directions for the research on [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid. One potential direction is the development of [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid as a probe to study the binding of proteins to nucleic acids. Additionally, [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid can be used as a building block for the synthesis of novel materials with potential applications in various fields.

Synthesis Methods

[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid can be synthesized by the reaction of 2-methylphenylhydrazine with ethyl 2-chloroacetate, followed by the reaction of the resulting compound with sodium azide and hydrochloric acid. The final product is obtained by the hydrolysis of the intermediate compound with sodium hydroxide.

Scientific Research Applications

[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to have antitumor and anti-inflammatory properties. In biochemistry, [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has been used as a probe to study the binding of proteins to nucleic acids. In materials science, [5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

2-[5-(2-methylphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-4-2-3-5-8(7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUOUOUMJRHBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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